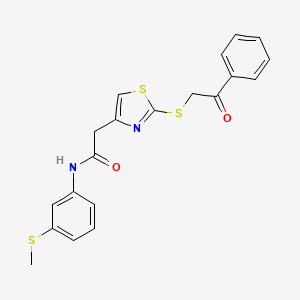

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S3/c1-25-17-9-5-8-15(10-17)21-19(24)11-16-12-26-20(22-16)27-13-18(23)14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCITABZLVBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenyl Group: This step might involve a substitution reaction where a phenyl group is introduced to the thiazole ring.

Introduction of Functional Groups:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the oxo group would yield alcohols.

Applications De Recherche Scientifique

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes or Receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression.

Participating in Redox Reactions: Influencing cellular oxidative stress.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Thiazole vs. Oxadiazole Derivatives

- Oxadiazole Analogues: Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () replace the thiazole with oxadiazole. Oxadiazoles act as bioisosteres for amides/esters, enhancing metabolic stability and receptor binding via hydrogen bonding.

- Quinazolinone Hybrids: Derivatives such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () integrate quinazolinone moieties. These systems exhibit dual hydrogen-bonding (amide, quinazolinone carbonyl) and planar aromaticity, enhancing DNA intercalation or kinase inhibition—a feature absent in the target compound’s simpler thiazole core .

Thioether Linkages

The target compound’s 2-((2-oxo-2-phenylethyl)thio) group contrasts with analogues like methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate (), where the thioether connects to a quinazolinone. The 2-oxo-2-phenylethyl group introduces a ketone functionality, which may participate in redox interactions or serve as a Michael acceptor in covalent binding .

Substituent Effects on the Phenyl Ring

Electron-Donating vs. Electron-Withdrawing Groups

- N-(4-Chlorophenyl) Analogues: Compound 7 (N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolinon-2-yl)thio]acetamide) () shows 47% MGI (Mean Growth Inhibition), outperforming the 4-fluorophenyl analogue (7% MGI). Chlorine’s electron-withdrawing nature enhances electrophilicity and membrane permeability compared to the target compound’s methylthio group, which is electron-donating .

- Sulfamoylphenyl Derivatives : Compounds 5–10 () feature sulfamoyl groups on the phenyl ring, improving solubility and hydrogen-bonding capacity. The target compound’s 3-(methylthio)phenyl group prioritizes lipophilicity, favoring blood-brain barrier penetration .

Steric and Conformational Impacts

Crystal structures of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveal a 61.8° dihedral angle between the phenyl and thiazole rings. The target compound’s 3-(methylthio)phenyl group likely induces distinct torsional strain, affecting binding pocket compatibility .

Pharmacological Activity Trends

- Antitumor Activity : Substituents like 3,4,5-trimethoxybenzyl () significantly enhance activity compared to unsubstituted acetamides. The target compound’s 2-oxo-2-phenylethyl group may confer unique cytotoxicity via ketone-mediated pathways .

- Synthetic Accessibility : The target compound’s synthesis likely parallels routes in (hydrazine/CS₂/KOH reflux) and (thiocarbonyl-bis-thioglycolic acid coupling), though its 2-oxo-2-phenylethylthio group may require specialized ketone-thiol coupling .

Activité Biologique

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a phenyl group, and various functional groups that contribute to its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Phenyl Group : Substitution reactions introduce the phenyl group to the thiazole ring.

- Introduction of Functional Groups : Various reagents are employed for oxidation and reduction processes to modify the compound further.

The biological activity of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.

- DNA/RNA Interaction : It may affect gene expression through interactions with nucleic acids.

- Redox Reactions : The compound could influence cellular oxidative stress levels through redox reactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of compounds similar to N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide against various cancer cell lines. For instance, compounds containing thiadiazole rings exhibited significant cytotoxicity with IC50 values in the micromolar range against HeLa and MCF-7 cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3c | MCF-7 | 73 |

These results suggest that modifications in structure, particularly the introduction of lipophilic groups, can enhance cytotoxic activity.

MAO Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. Compounds derived from similar scaffolds have shown promising MAO-A inhibitory activity with IC50 values as low as 0.060 μM . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

-

Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their parent compounds .

- Mechanism : These compounds likely interact with cellular targets involved in apoptosis pathways.

- Pharmacokinetic Studies : Computational predictions have been conducted to assess the pharmacokinetic profiles of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, indicating favorable absorption and distribution characteristics which are vital for drug development .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Thioether formation : Coupling a thiol-containing intermediate (e.g., 2-mercaptothiazole derivatives) with a bromoacetamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Amidation : Reacting carboxylic acid intermediates with amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF .

- Optimization Strategies :

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., amidation) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for heterocyclic coupling .

- Catalysts : Triethylamine or pyridine to scavenge acids in nucleophilic substitutions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiazole and acetamide groups (e.g., δ 2.5–3.5 ppm for SCH₃, δ 160–170 ppm for carbonyls) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.08) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry for solid-state studies .

Q. What initial biological screening assays are appropriate to evaluate antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial Activity :

- Anticancer Screening :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude impurities as confounding factors .

- Orthogonal Models : Compare in vitro results with in silico predictions (e.g., molecular docking against E. coli DNA gyrase) to confirm target engagement .

Q. What strategies enhance target specificity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Modifications :

- Replace the methylthio (-SMe) group with ethylthio (-SEt) to probe hydrophobic interactions .

- Introduce electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring to improve binding to polar enzyme pockets .

- Computational Modeling :

- QSAR : Use Gaussian-based descriptors to correlate logP with cytotoxicity .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole sulfur) using Schrödinger Suite .

Q. What advanced computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Autodock Vina or Glide to simulate interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., Penicillin-Binding Proteins) .

- Molecular Dynamics (MD) Simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target proteins to guide analog design .

Q. How to address stability issues under varying pH and temperature in pharmacokinetic studies?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC .

- Oxidative stress : Treat with 3% H₂O₂ to identify oxidation-prone sites (e.g., thioether groups) .

- Stability-Indicating Assays : UPLC-PDA with C18 columns to quantify degradation products .

Q. What experimental designs identify key intermediates in multi-step synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction time, temperature, and stoichiometry .

- In-Line Monitoring : ReactIR for real-time tracking of intermediate formation (e.g., thioamide peaks at 1650 cm⁻¹) .

- Isolation Techniques : Flash chromatography (silica gel, hexane/EtOAc gradients) to purify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.